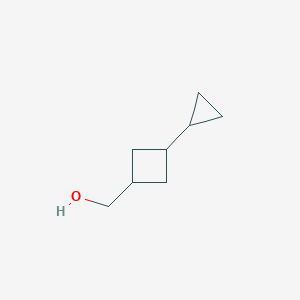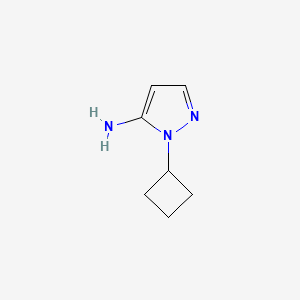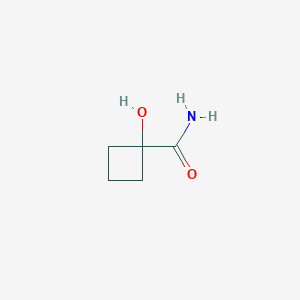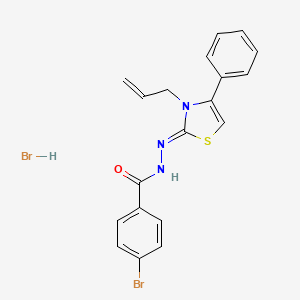
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide, also known as DANO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DANO is a fluorescent probe that is commonly used to detect reactive oxygen species (ROS) in living cells. The compound has been found to have several advantages over other ROS probes, making it an attractive option for researchers.
Applications De Recherche Scientifique
Fluorescence Imaging in Biological Systems
Research involving 2-(N,N-Dimethylamino)naphthalene-based probes, which share structural similarities with the compound , has led to advancements in fluorescence imaging. For instance, a probe designed for zinc ion detection enabled high-resolution imaging in HeLa cells and Arabidopsis, demonstrating the compound's utility in selective fluorescence imaging and biological studies (Ji Ha Lee et al., 2015).
Study of Hydrogen Bonds in Chemical Structures
The study of hydrogen bonds in chemical adducts, such as those involving dimethylamino and nitrophenyl groups, reveals insights into the structural and IR spectral characteristics of these compounds. This knowledge aids in understanding the chemical behavior and properties of complex molecules, showcasing the significance of structural analysis in chemical research (E. Grech et al., 1997).
Neurological Studies via Imaging Techniques
Compounds featuring dimethylamino and naphthalene components have been utilized in positron emission tomography (PET) imaging to study Alzheimer's disease. For example, a hydrophobic radiofluorinated derivative was used to identify and monitor the accumulation of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients, highlighting the compound's application in medical diagnostics and research (K. Shoghi-Jadid et al., 2002).
Catalysis and Synthetic Chemistry
Dimethylamino and naphthalene moieties are key in the development of catalytic and synthetic methods. For instance, palladium templates containing ortho-metalated dimethylamino naphthalene derivatives have been used to promote asymmetric synthesis, demonstrating the utility of such structures in enhancing reaction selectivity and efficiency in organic synthesis (Yinhua Huang et al., 2010).
Chemical Sensing and Detection
The structural components of the query compound are found in sensors and probes for chemical detection. For example, a cyclen derivative doubly functionalized with dimethylamino and naphthalene groups acted as a selective fluorescent probe for metal ions, showcasing the potential of these structures in developing sensitive and selective sensors for environmental and biological applications (S. Aoki et al., 2001).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-25(2)20(17-11-7-9-15-8-3-4-10-16(15)17)14-23-21(27)22(28)24-18-12-5-6-13-19(18)26(29)30/h3-13,20H,14H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWKYVUNHXRORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-])C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylic acid](/img/structure/B2825766.png)


![2-anilino-N'-[(5-bromo-2-methoxyphenyl)methylene]acetohydrazide](/img/structure/B2825770.png)


![(2E,NZ)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2825774.png)


![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2825780.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2825784.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2825786.png)